4-Aminooxolane-2-carboxylic acid
Description
Properties
IUPAC Name |
4-aminooxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-3-1-4(5(7)8)9-2-3/h3-4H,1-2,6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSHKPHBCVYGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Acid Precursors
Early methods involved cyclizing serine or threonine derivatives under acidic or basic conditions. For example, L-serine reacts with bis(trichloromethyl) carbonate in dioxane to form 2-oxo-oxazolidine-4-carboxylic acid, which is subsequently reduced to yield the target compound. However, this approach suffers from low yields (8.5–62%) due to side reactions and harsh solvents like dichloromethane.
Reaction Mechanism :
- Activation : Serine’s hydroxyl group reacts with bis(trichloromethyl) carbonate to form a cyclic carbonate intermediate.
- Ring Closure : Intramolecular nucleophilic attack by the amino group generates the oxazolidinone ring.
- Reduction : Catalytic hydrogenation or borohydride treatment reduces the oxazolidinone to the oxolane structure.
Limitations :
- Low atom economy (≤40%).
- Toxicity of trichloromethyl derivatives.
- Laborious purification steps.
Modern Solvent-Free and Aqueous-Phase Syntheses
Water-Mediated Cyclization (Patent CN111808040A)
A breakthrough method eliminates organic solvents by using water as the reaction medium. 3-Substituted 2-amino-3-hydroxymethyl propionate hydrochloride reacts with S,S'-dimethyl dithiocarbonate under inert gas, achieving yields exceeding 86%.
Optimized Protocol :
- Reaction Setup :
- Substrate: 2-amino-3-hydroxymethyl propionate hydrochloride (1 eq).
- Reagent: S,S'-dimethyl dithiocarbonate (1.2 eq).
- Solvent: Deionized water.
- Temperature: 5–35°C (stepwise heating).
- Time: 7–11 hours.
- Hydrolysis :
Advantages :
- Eco-friendly : Water replaces dichloromethane/dioxane.
- Safety : Reduced exposure to volatile organics.
- Scalability : No cryogenic conditions required.
Analytical Validation :
- ¹H NMR (D₂O) : δ 4.30 (m, 1H), 4.19 (m, 2H).
- ¹³C NMR : 174.09 (COOH), 158.87 (C=O), 67.52 (oxolane C-O).
Catalytic Approaches for Enhanced Efficiency
Ionically Tagged Magnetic Nanoparticles
Recent studies employ Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a recoverable catalyst. While initially developed for quinoline-4-carboxylic acids, analogous strategies apply to 4-aminooxolane-2-carboxylic acid by modifying substrates.
Catalytic Cycle :
- Activation : The sulfonic acid group protonates the carbonyl oxygen, enhancing electrophilicity.
- Cyclization : Urea moieties stabilize transition states via hydrogen bonding.
- Product Release : Mild acidic workup isolates the compound without catalyst degradation.
Performance Metrics :
- Yield : 82–89%.
- Reusability : >5 cycles with <5% activity loss.
Comparative Analysis of Synthetic Methods
Key Insights :
- Aqueous-phase synthesis balances efficiency and sustainability.
- Catalytic methods reduce energy consumption but require specialized reagents.
Stereochemical Control and Chiral Resolution
Racemic mixtures often form during cyclization, necessitating chiral separations. Recent advances use enantioselective catalysts or chiral auxiliaries:
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze L-enantiomers with 90% ee.
- Chiral HPLC : Prep-scale columns (Chiralpak IA) resolve diastereomers in <30 minutes.
Industrial-Scale Production Challenges
- Cost of Catalysts : Magnetic nanoparticles increase upfront costs by ~30%.
- Waste Management : Classical methods generate 5–10 kg solvent waste per kg product.
- Regulatory Hurdles : FDA requires >99% purity for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions: 4-Aminooxolane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aminooxolane derivatives.
Scientific Research Applications
4-Aminooxolane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-aminooxolane-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in ionic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with two pharmacologically relevant cyclic amino acids and β-lactam antibiotics (from ) to highlight structural and functional distinctions.
Key Observations :
- Ring Heteroatoms: The oxolane ring in this compound contains oxygen, unlike proline (nitrogen) or thiazolidine-based antibiotics (sulfur/nitrogen). This affects hydrogen-bonding capacity and ring puckering .
- Functional Groups: The primary amine and carboxylic acid in this compound contrast with the secondary amine in proline and the β-lactam/amide motifs in antibiotics, leading to divergent reactivity and targets.
- Complexity : The evidence compounds feature multi-ring systems (e.g., bicyclic β-lactam) and bulky substituents (phenyl groups), enhancing their antibacterial activity but reducing metabolic stability compared to the simpler oxolane derivative .
Stereochemical and Conformational Impact
- The (2S,5R,6R) configuration in the bicyclic β-lactam antibiotic () ensures resistance to β-lactamases, whereas the stereochemistry of this compound influences peptide backbone geometry. For example, its oxygen atom imposes a distinct ring puckering (C2-endo) compared to proline’s Cγ-exo conformation, altering peptide helix stability.
Biological Activity
4-Aminooxolane-2-carboxylic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique oxolane ring structure with an amino and a carboxylic acid functional group. This configuration may contribute to its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism and proliferation. For instance, it may act as an inhibitor of serine acetyltransferase (SAT), thereby affecting cysteine biosynthesis pathways, which are vital for bacterial survival and growth .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis. Its activity is likely linked to its ability to interfere with bacterial metabolic processes .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
- Antimycobacterial Activity : A study evaluated the efficacy of this compound against M. tuberculosis. The compound displayed significant antimycobacterial activity with a minimum inhibitory concentration (MIC) of 1.25 μg/mL, indicating its potential as a lead compound for developing new anti-TB drugs .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on human fibroblasts revealed an IC50 value of 67 μM for this compound. This suggests that while the compound exhibits some level of toxicity, it remains within a potentially safe range for therapeutic use .
- Enzyme Interaction Studies : Research into the interaction of this compound with SAT showed that it acts as a competitive inhibitor, which could lead to decreased levels of cysteine in bacterial cells, thereby impairing their growth and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
